Cas no 1909295-04-0 (rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid)

rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid, trans
- rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid
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- MDL: MFCD10451170
- Inchi: 1S/C14H16N2O4/c17-14(18)11-8-9-7-10(16(19)20)4-5-12(9)15-6-2-1-3-13(11)15/h4-5,7,11,13H,1-3,6,8H2,(H,17,18)/t11-,13+/m1/s1
- InChI Key: RIKMSJBWDDECKT-YPMHNXCESA-N
- SMILES: [C@H]1(C(O)=O)[C@@]2([H])N(CCCC2)C2=CC=C([N+]([O-])=O)C=C2C1
rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-249000-0.5g |
rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid |
1909295-04-0 | 95.0% | 0.5g |
$480.0 | 2025-02-19 | |
Enamine | EN300-249000-0.05g |
rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid |
1909295-04-0 | 95.0% | 0.05g |
$135.0 | 2025-02-19 | |
Enamine | EN300-249000-1.0g |
rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid |
1909295-04-0 | 95.0% | 1.0g |
$614.0 | 2025-02-19 | |
1PlusChem | 1P01C2D5-10g |
rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid, trans |
1909295-04-0 | 98% | 10g |
$3323.00 | 2023-12-19 | |
Enamine | EN300-249000-5g |
rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid |
1909295-04-0 | 98% | 5g |
$1779.0 | 2023-09-15 | |
Aaron | AR01C2LH-100mg |
rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid, trans |
1909295-04-0 | 95% | 100mg |
$303.00 | 2025-02-11 | |
Aaron | AR01C2LH-250mg |
rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid, trans |
1909295-04-0 | 95% | 250mg |
$423.00 | 2025-02-11 | |
1PlusChem | 1P01C2D5-50mg |
rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid, trans |
1909295-04-0 | 95% | 50mg |
$222.00 | 2024-06-17 | |
A2B Chem LLC | AW41753-250mg |
rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid, trans |
1909295-04-0 | 98% | 250mg |
$340.00 | 2024-04-20 | |
A2B Chem LLC | AW41753-1g |
rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid, trans |
1909295-04-0 | 98% | 1g |
$682.00 | 2024-04-20 |
rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid Related Literature
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
Additional information on rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid
Comprehensive Overview of rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid (CAS No. 1909295-04-0)
The compound rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid, identified by its CAS No. 1909295-04-0, is a structurally intricate molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This nitro-substituted pyridoquinoline derivative exhibits unique physicochemical properties, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific biological pathways, which aligns with the growing demand for precision medicine and targeted therapies.
In recent years, the scientific community has focused on nitro-heterocyclic compounds due to their diverse pharmacological activities. The rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid stands out for its potential role in modulating enzyme activity or receptor interactions. Its carboxylic acid moiety enhances its solubility and bioavailability, which are critical factors in drug design. This compound’s relevance is further highlighted by the increasing interest in small-molecule inhibitors and biomarker discovery, topics frequently searched in academic and industrial databases.
The stereochemistry of rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid plays a pivotal role in its biological activity. The (4aR,5S) configuration suggests potential enantioselective interactions with biological targets, a feature highly sought after in chiral drug development. This aligns with current trends in asymmetric synthesis and enantiopure pharmaceuticals, which are hot topics in both scientific literature and patent filings. The nitro group at the 8-position may contribute to electron-withdrawing effects, influencing the compound’s reactivity and binding affinity.
From a synthetic perspective, the preparation of rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid involves multi-step organic transformations, often requiring catalyzed reactions and green chemistry approaches to improve yield and sustainability. These methodologies resonate with the global push toward environmentally friendly synthesis, a frequently searched topic among chemists and policymakers. The compound’s stability under various pH conditions also makes it a candidate for formulation studies, another area of high interest in pharmaceutical sciences.
In conclusion, rac-(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid (CAS No. 1909295-04-0) represents a promising scaffold for future therapeutic agents. Its structural complexity, combined with its potential biological relevance, positions it at the intersection of drug discovery and chemical biology. As research progresses, this compound may contribute to advancements in personalized medicine and innovative therapeutics, addressing unmet medical needs and aligning with contemporary scientific priorities.
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